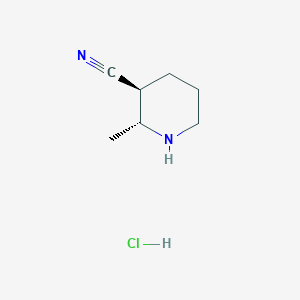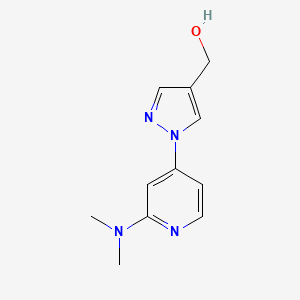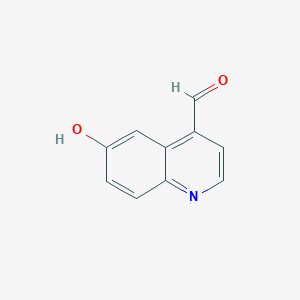
6-羟基喹啉-4-甲醛
描述
6-Hydroxyquinoline-4-carbaldehyde is a versatile organic compound used in many fields of research and industry. It is a heterocyclic compound with a molecular formula of C10H7NO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, has been reported in various studies. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . More efficient methods that reduce reaction time and increase yield have also been developed, such as microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of 6-Hydroxyquinoline-4-carbaldehyde consists of a quinoline ring with a hydroxy group at the 6th position and a carbaldehyde group at the 4th position . The molecular weight of this compound is 173.17 g/mol .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, can undergo various chemical reactions. For instance, 2-Propylquinoline-4-carbohydrazide can be treated with various types of ketones, isatin, and coumarin in ethanol solvent to obtain desired products .
科学研究应用
1. 抗血脂异常和抗氧化活性
6-羟基喹啉衍生物表现出潜在的抗血脂异常和抗氧化活性。Sashidhara等人(2009年)对8-羟基喹啉衍生物进行的研究发现,与6-羟基喹啉-4-甲醛密切相关的化合物具有显著的抗血脂异常和抗氧化活性,代表了这一领域有希望的新型前导化合物类(Sashidhara et al., 2009)。
2. 化学和合成应用
喹啉甲醛类化合物的化学,包括6-羟基喹啉-4-甲醛的类似物,是一个活跃的研究领域。Hamama等人(2018年)的一篇综述突出了喹啉环系统的合成及其合成应用,展示了这些化合物的生物评价和应用(Hamama et al., 2018)。
3. 稀土金属离子的配位
Albrecht等人(2005年)的研究表明,6-羟基喹啉等衍生物,如半羧酰肼,对稀土(III)离子的配位具有有效性。这些化合物在配位化学领域,特别是与稀土金属的配位方面具有潜在应用(Albrecht et al., 2005)。
4. 选择性荧光传感器
6-羟基喹啉衍生物已被研究作为荧光传感器。Jiang等人(2011年)合成了一种基于8-羟基喹啉甲醛席夫碱的新型荧光传感器,在弱酸性水溶液条件下对铝离子具有高选择性(Jiang et al., 2011)。
5. 潜在的Mg2+荧光化学传感器
发现8-羟基喹啉-5-甲醛衍生物对Mg2+具有敏感性和选择性。Jin等人(2013年)报道了在添加Mg2+后荧光强度显著增加,表明这些化合物有潜在的Mg2+荧光化学传感器应用(Jin et al., 2013)。
6. Cd(II)配合物的晶体结构和荧光性质
Gou等人(2018年)合成了基于8-羟基喹啉-2-甲醛的酰肼配体的Cd(II)配合物。他们的研究探讨了这些配合物的晶体结构和荧光性质,有助于理解这种金属-配体相互作用(Gou et al., 2018)。
7. 质子转移平衡研究
Vetokhina等人(2013年)对7-羟基喹啉-8-甲醛进行了质子转移平衡研究,这与6-羟基喹啉-4-甲醛相关。这些研究为水溶液中的质子给予/接受系统提供了见解(Vetokhina et al., 2013)。
作用机制
Target of Action
6-Hydroxyquinoline-4-carbaldehyde is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have been reported to harbor vast therapeutic potential . .
Mode of Action
Quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They interact with various cellular targets, leading to changes in cellular function. The specific interactions of 6-Hydroxyquinoline-4-carbaldehyde with its targets are yet to be elucidated.
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific effects of 6-Hydroxyquinoline-4-carbaldehyde at the molecular and cellular level are yet to be elucidated.
未来方向
The synthesis of quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, is a field of active research. Innovative methods that decrease the usage of harmful chemicals and solvents are being explored . These compounds are frequently used in the pharmaceutical industry, and their potential for various pharmacological activities is being investigated .
生化分析
Biochemical Properties
6-Hydroxyquinoline-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, anticancer, and antifungal effects . The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and stability. These interactions often involve the formation of Schiff bases, which can alter the enzyme’s conformation and function .
Cellular Effects
6-Hydroxyquinoline-4-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 6-Hydroxyquinoline-4-carbaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . It can also form covalent bonds with nucleophilic residues in proteins, resulting in changes in protein structure and function. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxyquinoline-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, long-term exposure to 6-Hydroxyquinoline-4-carbaldehyde can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Hydroxyquinoline-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
6-Hydroxyquinoline-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, resulting in reduced levels of these essential biomolecules .
Transport and Distribution
The transport and distribution of 6-Hydroxyquinoline-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
6-Hydroxyquinoline-4-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in other organelles such as mitochondria can affect cellular metabolism and energy production .
属性
IUPAC Name |
6-hydroxyquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKECRXASINLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


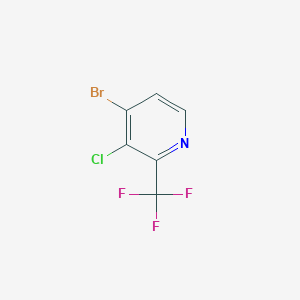

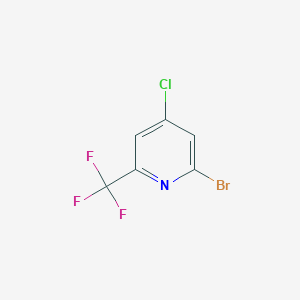
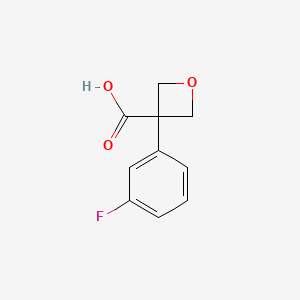

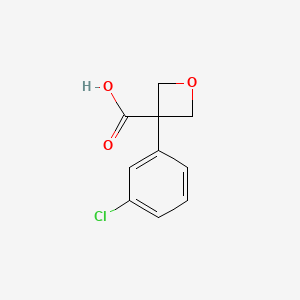
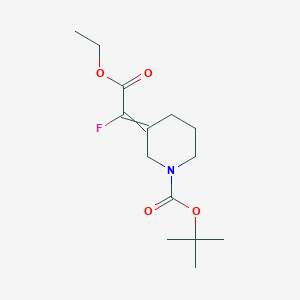
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)


